molecular formula C20H41NO8P+ B12061827 2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

Cat. No.: B12061827
M. Wt: 454.5 g/mol
InChI Key: DVZARZBAWHITHR-UHFFFAOYSA-O
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Description

2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium is a complex organic compound with a unique structure that includes a phosphoryl group, ester linkages, and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium typically involves multiple steps:

    Preparation of the Propoxy-Hydroxyphosphoryl Intermediate: This step involves the reaction of propylene glycol with phosphorus oxychloride under controlled conditions to form the propoxy-hydroxyphosphoryl intermediate.

    Esterification: The intermediate is then esterified with hexanoic acid in the presence of a catalyst such as sulfuric acid to form the di(hexanoyloxy) derivative.

    Quaternization: The final step involves the reaction of the esterified product with trimethylamine to form the quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperatures and pressures.

    Purification: The product is purified using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The ester linkages and quaternary ammonium group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

    Oxidation: Carboxylic acids and phosphoric acid derivatives.

    Reduction: Alcohols and amines.

    Substitution: Substituted esters and quaternary ammonium salts.

Scientific Research Applications

2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential as a biomolecule in cell membrane studies and as a model compound for phospholipids.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.

Mechanism of Action

The mechanism of action of 2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium involves its interaction with biological membranes and enzymes. The quaternary ammonium group allows it to interact with negatively charged cell membranes, while the ester linkages and phosphoryl group can participate in biochemical reactions. The compound can disrupt membrane integrity and inhibit enzyme activity, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-dimethylazanium
  • 2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylammonium
  • 2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylphosphonium

Uniqueness

2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H41NO8P+

Molecular Weight

454.5 g/mol

IUPAC Name

2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/p+1

InChI Key

DVZARZBAWHITHR-UHFFFAOYSA-O

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCC

Origin of Product

United States

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